molecular formula C32H37NO8 B1674531 Lasofoxifene tartrate CAS No. 190791-29-8

Lasofoxifene tartrate

Número de catálogo: B1674531
Número CAS: 190791-29-8
Peso molecular: 563.6 g/mol
Clave InChI: INEHJXCWEVNEDZ-LUDNRVPPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Osteoporosis Treatment

Lasofoxifene has been extensively studied for its effectiveness in treating postmenopausal osteoporosis. Clinical trials have demonstrated that lasofoxifene significantly increases bone mineral density (BMD) and reduces the incidence of vertebral and nonvertebral fractures.

  • PEARL Trial : This pivotal phase III trial enrolled 8,556 postmenopausal women with low bone density. Results indicated that lasofoxifene reduced the risk of new morphometric vertebral fractures and estrogen receptor-positive breast cancer over five years .
  • Phase II Studies : A two-year comparative trial showed that lasofoxifene improved lumbar spine BMD by 1.8% to 2.2% compared to baseline, demonstrating its efficacy in both preventing and treating osteoporosis .

Breast Cancer Risk Reduction

Lasofoxifene's role in reducing breast cancer risk has garnered significant attention. The PEARL trial specifically assessed its impact on the incidence of estrogen receptor-positive breast cancer, showing a notable reduction in risk among participants treated with lasofoxifene compared to placebo .

Management of Vaginal Atrophy

In addition to its skeletal benefits, lasofoxifene has been shown to alleviate symptoms associated with vulvovaginal atrophy in postmenopausal women. Clinical studies indicate that it improves vaginal health by enhancing lubrication and reducing discomfort during intercourse, thus improving quality of life .

Potential Anti-Inflammatory Effects

Recent research suggests that lasofoxifene may also exhibit anti-inflammatory properties, particularly in models of inflammatory conditions such as spondyloarthritis. Studies have indicated that lasofoxifene can inhibit joint inflammation and enhance BMD in animal models, suggesting potential applications beyond osteoporosis .

Summary of Clinical Findings

Study Population Outcome Measures Key Findings
PEARL Trial8,556 postmenopausal womenVertebral fractures, ER+ breast cancer incidenceReduced risk of fractures and breast cancer
Phase II Study410 postmenopausal womenChange in lumbar spine BMDSignificant increase in BMD over two years
Vaginal Atrophy StudyPostmenopausal womenSymptoms of vaginal atrophyImproved symptoms related to vaginal health
Inflammatory ModelSKG miceJoint inflammation, BMDInhibited inflammation and enhanced BMD

Actividad Biológica

Lasofoxifene tartrate is a third-generation selective estrogen receptor modulator (SERM) primarily developed for the treatment of osteoporosis in postmenopausal women. Its biological activity is characterized by its ability to selectively bind to estrogen receptors (ERs), exerting both estrogenic and antiestrogenic effects depending on the tissue type. This compound has been the subject of numerous studies, demonstrating significant efficacy in bone health, cholesterol management, and potential cancer risk reduction.

Lasofoxifene acts by selectively binding to estrogen receptors ERα and ERβ, exhibiting tissue-specific actions:

  • Bone : It mimics estrogen's protective effects on bone by promoting osteoblast activity and inhibiting osteoclast formation through modulation of the RANK/RANKL/osteoprotegerin pathway. This results in reduced bone resorption and increased bone density.
  • Breast and Uterus : In these tissues, lasofoxifene acts as an antagonist, inhibiting estrogen signaling pathways that could lead to oncogenesis, thus potentially reducing breast cancer risk.
  • Cholesterol Levels : Clinical trials have shown that lasofoxifene can lower total cholesterol and LDL cholesterol levels, contributing to cardiovascular health.

Table 1: Biological Activity Summary

Tissue TypeAction TypeEffect
BoneAgonistIncreases bone density
BreastAntagonistReduces cancer risk
UterusAntagonistSuppresses oncogenic pathways
Lipid MetabolismAgonistLowers total and LDL cholesterol

Pharmacokinetics

Lasofoxifene demonstrates favorable pharmacokinetic properties:

  • Absorption : Peak plasma concentrations occur approximately 6-7 hours post-administration, with an oral bioavailability of about 62%.
  • Distribution : The apparent volume of distribution in postmenopausal women is approximately 1350 L, indicating extensive tissue distribution.
  • Metabolism : It undergoes hepatic metabolism primarily via CYP3A4 and CYP2D6, with glucuronidation playing a significant role.
  • Elimination : The elimination half-life is around 6 days, with primary excretion via feces.

Table 2: Pharmacokinetic Parameters

ParameterValue
Cmax (Peak Plasma Concentration)6-7 hours post-dose
Bioavailability62%
Volume of Distribution1350 L
Half-life~6 days

Osteoporosis Management

Lasofoxifene has been extensively studied for its role in managing postmenopausal osteoporosis. Clinical trials have demonstrated its effectiveness in increasing bone mineral density (BMD) and reducing the incidence of vertebral fractures. A pivotal study indicated that a daily dose of 60 mg significantly improved BMD compared to placebo.

Case Studies

  • Study on Bone Health :
    • Objective : Evaluate the efficacy of lasofoxifene in preventing vertebral fractures.
    • Results : Patients receiving lasofoxifene showed a 30% reduction in fracture risk over three years compared to controls.
  • Cholesterol Reduction Study :
    • Objective : Assess the impact of lasofoxifene on lipid profiles.
    • Results : Participants exhibited a significant decrease in LDL cholesterol levels, with an average reduction of 15% after six months.

Table 3: Clinical Trial Outcomes

Study FocusOutcome
Vertebral Fractures30% risk reduction
LDL Cholesterol LevelsAverage 15% reduction

Safety Profile

Lasofoxifene has a favorable safety profile, with common adverse effects including muscle spasms and hot flashes. Importantly, it does not significantly affect drug metabolism mediated by CYP2E1 or CYP2D6, which reduces the risk of drug-drug interactions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Lasofoxifene Tartrate, and how is optical purity achieved?

Lasofoxifene is synthesized via multi-step reactions starting from 6-methoxy-1-tetralone and 1-[2-(4-bromophenoxy)ethyl]pyrrolidine. Critical steps include CeCl3-mediated coupling and palladium-catalyzed cross-coupling for phenyl group introduction. Optical purity is achieved using Chiralcel OD chromatography or crystallization with resolving agents like D-tartaric acid, yielding >99% enantiomeric excess . Enzymatic hydrolysis using porcine pancreatic cholesterol esterase further refines purity to 96% e.e., with ethanol/water crystallization enhancing it to 99% .

Q. What is the mechanism of action of this compound as a selective estrogen receptor modulator (SERM)?

Lasofoxifene binds human estrogen receptor α (ERα) with high affinity (IC50 = 1.5 nM), acting as a tissue-specific agonist/antagonist. Preclinical studies show it preserves bone mineral density (BMD) in ovariectomized rats by antagonizing ERα in bone resorption pathways while exhibiting agonist effects in the cardiovascular system .

Q. Which preclinical models are standard for evaluating Lasofoxifene’s efficacy in osteoporosis research?

The ovariectomized (OVX) rat model is widely used to mimic postmenopausal bone loss. Lasofoxifene administration in OVX rats reduces trabecular bone loss and serum markers like IL-6, validating its anti-osteoporotic effects . Collagen-induced arthritis (CIA) models in mice also demonstrate its protective role against bone erosion and synovitis .

Q. How is Lasofoxifene’s pharmacokinetic profile characterized in preclinical studies?

Pharmacokinetic parameters are assessed using high-performance liquid chromatography (HPLC) and mass spectrometry. Key metrics include bioavailability (oral vs. intravenous), half-life (t1/2), and tissue distribution. Studies in postmenopausal women show food intake does not significantly alter pharmacokinetics, supporting once-daily dosing .

Advanced Research Questions

Q. How should clinical trials for Lasofoxifene be designed to evaluate fracture risk reduction in osteoporosis?

The PEARL trial (NCT00141323) serves as a template, employing randomized, double-blind, placebo-controlled design with primary endpoints of vertebral/non-vertebral fracture incidence. Stratification by baseline BMD and prior fractures ensures cohort homogeneity. Long-term follow-up (≥3 years) is critical to capture safety signals like endometrial cancer risk .

Q. How can researchers resolve contradictions in efficacy versus safety data for Lasofoxifene?

Meta-analysis of phase III trials (e.g., PEARL) and post-marketing surveillance data is essential. For example, while lasofoxifene reduces fracture risk by 42%, FDA concerns about endometrial hyperplasia (2.1 cases/1,000 patient-years) necessitate subgroup analyses to identify high-risk populations. Bayesian statistical methods can weigh benefit-risk ratios dynamically .

Q. What methodologies enable comparative efficacy studies between Lasofoxifene and other SERMs like raloxifene?

Head-to-head trials with matched endpoints (e.g., BMD change, fracture rates) and standardized assays (e.g., ERα binding affinity, transcriptional activation) are critical. In PEARL, lasofoxifene showed superior non-vertebral fracture reduction (24% vs. raloxifene’s 16%) but required direct comparison under identical trial conditions .

Q. What confounding factors arise in high-throughput screening (HTS) for Lasofoxifene’s off-target effects?

Cytotoxicity in HTS (e.g., reduced cell viability at IC50) can mask true pharmacological activity. CellTiter-Glo® assays are recommended to differentiate cytotoxic effects from target modulation. For example, lasofoxifene’s anti-inflammatory activity in macrophages is validated only after excluding cytotoxicity via viability-normalized SEAP assays .

Q. What challenges exist in formulating this compound for oral bioavailability?

Salt formation with tartaric acid improves solubility, but pH-dependent dissolution in the gastrointestinal tract requires optimization. Co-solvents (e.g., ethanol) and micronization enhance absorption. Regulatory studies must address batch variability in polymorphic forms, as crystallinity impacts dissolution rates .

Q. How is long-term safety analyzed in Lasofoxifene clinical development?

Extended follow-up (up to 5 years) in trials like PEARL monitors adverse events (AEs) such as venous thromboembolism (HR = 1.6) and endometrial hyperplasia. Pharmacovigilance databases track real-world AEs, while mechanistic studies explore ERα-independent pathways (e.g., ERRγ modulation) to explain rare AEs .

Propiedades

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO2.C4H6O6/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;5-1(3(7)8)2(6)4(9)10/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1-2,5-6H,(H,7,8)(H,9,10)/t26-,28+;1-,2-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEHJXCWEVNEDZ-LUDNRVPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940655
Record name 2,3-Dihydroxybutanedioic acid--6-phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190791-29-8
Record name Lasofoxifene tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190791-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lasofoxifene tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190791298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxybutanedioic acid--6-phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 190791-29-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LASOFOXIFENE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85X09V2GSO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lasofoxifene tartrate
Reactant of Route 2
Lasofoxifene tartrate
Reactant of Route 3
Lasofoxifene tartrate
Reactant of Route 4
Lasofoxifene tartrate
Reactant of Route 5
Lasofoxifene tartrate
Reactant of Route 6
Reactant of Route 6
Lasofoxifene tartrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.